Benzenemethanaminium, 4-dodecyl-N,N,N-trimethyl-, chloride

Disinfection Antimicrobial surface agents Phenol coefficient

Benzenemethanaminium, 4-dodecyl-N,N,N-trimethyl-, chloride (CAS 1330-85-4), commonly referred to as dodecylbenzyltrimethylammonium chloride (DBTAC) or 4-dodecylbenzyltrimonium chloride, is a para-substituted benzyl quaternary ammonium compound (QAC) distinguished by a C12 alkyl chain attached directly to the aromatic ring rather than the nitrogen center. This structural arrangement confers a unique balance of lipophilicity and charge density relative to conventional alkylbenzyldimethylammonium chlorides.

Molecular Formula C22H40ClN
Molecular Weight 354.0 g/mol
CAS No. 1330-85-4
Cat. No. B074682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenemethanaminium, 4-dodecyl-N,N,N-trimethyl-, chloride
CAS1330-85-4
Molecular FormulaC22H40ClN
Molecular Weight354.0 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCC1=CC(=CC=C1)C[N+](C)(C)C.[Cl-]
InChIInChI=1S/C22H40N.ClH/c1-5-6-7-8-9-10-11-12-13-14-16-21-17-15-18-22(19-21)20-23(2,3)4;/h15,17-19H,5-14,16,20H2,1-4H3;1H/q+1;/p-1
InChIKeyNWUZFHOECSNOOL-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzenemethanaminium, 4-dodecyl-N,N,N-trimethyl-, chloride (CAS 1330-85-4): Structural and Functional Overview for Targeted Procurement


Benzenemethanaminium, 4-dodecyl-N,N,N-trimethyl-, chloride (CAS 1330-85-4), commonly referred to as dodecylbenzyltrimethylammonium chloride (DBTAC) or 4-dodecylbenzyltrimonium chloride, is a para-substituted benzyl quaternary ammonium compound (QAC) distinguished by a C12 alkyl chain attached directly to the aromatic ring rather than the nitrogen center . This structural arrangement confers a unique balance of lipophilicity and charge density relative to conventional alkylbenzyldimethylammonium chlorides . As a cationic surfactant, DBTAC exhibits potent antimicrobial activity, substantive adsorption to negatively charged surfaces, and distinct environmental fate properties that differentiate it from in-class and inter-class surfactant analogs [1].

Para‑dodecylbenzyl architecture supports persistent surface adsorption studies

Cationic QAC with reported antimicrobial activity across Gram‑positive models

Low mineralization and irreversible soil binding support environmental fate research

Why In-Class C12 Quaternary Ammoniums Cannot Substitute for Benzenemethanaminium, 4-dodecyl-N,N,N-trimethyl-, chloride (CAS 1330-85-4): Evidence of Structural Differentiation


The position of the dodecyl substituent on the benzyl ring, rather than on the quaternary nitrogen, critically alters the compound's spatial charge distribution, micellization behavior, and biological interaction profile [1]. Generic substitution with a common benzyl-C12 quaternary ammonium (e.g., benzalkonium chloride C12, CAS 139-07-1) or a simple alkyl trimethylammonium chloride (e.g., dodecyltrimethylammonium chloride) would result in significantly different antimicrobial potency, environmental persistence, and toxicity profiles, as demonstrated by the quantitative evidence below [2].

BAC‑C12

Charge distribution and micellization behavior differ; antimicrobial potency and environmental fate profiles may not transfer directly.

DTAC

Lacks the benzyl ring; adsorption and R‑transfer inhibition effects are not maintained.

C3–C8 TMA

Shorter-chain analogs accelerate R‑transfer, reversing the biological selectivity required for plasmid‑resistance studies.

Quantitative Differentiation Evidence for Benzenemethanaminium, 4-dodecyl-N,N,N-trimethyl-, chloride (CAS 1330-85-4): A Product-Specific Data Guide


Antimicrobial Potency: Phenol Coefficient Superiority over Benzalkonium Chloride Benchmark

DBTAC (4-dodecylbenzyltrimethylammonium chloride) exhibits a phenol coefficient of 408 against Staphylococcus aureus and 367 against Salmonella typhosa [1]. Commercially available benzalkonium chloride (BAC) reference standards typically show phenol coefficients in the range of 300–400 for S. aureus under comparable conditions, indicating that DBTAC's potency resides at the upper bound of the QAC class [2]. This quantitative advantage is attributable to the enhanced membrane disruption efficiency of the trimethylammonium headgroup when anchored via a para-dodecylbenzyl moiety rather than a direct N-alkyl linkage.

Phenol coefficient
Cross‑study comparable
408 (S. aureus) vs. BAC‑C12 ~400
Reported upper‑bound antimicrobial activity within QAC class
Standard phenol coefficient assay; Gram‑positive model
Disinfection Antimicrobial surface agents Phenol coefficient

Environmental Persistence: 14C-Mineralization Rate Contrasted to Anionic and Nonionic Structural Analogs

In a 62-day OECD 309 water-sediment simulation study, 14C-labelled 4-n-dodecylbenzyltrimethylammonium chloride (DA+) mineralized to 14CO2 at only 6.7% of applied radioactivity (AR), whereas the structurally related anionic 4-n-dodecylbenzenesulfonic acid sodium salt (DS-) mineralized at 75.3% AR and the nonionic 4-n-dodecylphenol (DP) mineralized at 69.0% AR [1]. NER formation was similar across all three compounds (7.3–9.2% AR).

14C mineralization
Direct head‑to‑head
6.7% AR vs. DS⁻ 75.3% / DP 69.0% (62 d)
Extreme recalcitrance supports long‑lasting surface retention studies
OECD 309 water‑sediment; γ‑irradiated sediment
Environmental fate Biodegradation OECD 309

Soil Sorption Recalcitrance: Irreversible Binding Contrasted to Anionic Analog

In soil simulation studies using 14C-labelled compounds, 4-n-dodecylbenzyltrimethylammonium chloride (DA+) exhibited cooperative and largely irreversible adsorption with log K values exceeding 3.30, compared to linear and reversible sorption for the anionic 4-n-dodecylbenzenesulfonic acid sodium salt (DS-) with log K values of 2.68 (adsorption) and 1.78 (desorption) [1]. The log K difference of >0.62 indicates a 4-fold higher sorption affinity.

Soil sorption
Direct head‑to‑head
log K > 3.30 (irreversible) vs. DS⁻ 2.68 (reversible)
Cooperative binding supports reduced leaching in environmental matrices
German agricultural soil; 14C‑labelled compounds
Soil sorption Non-extractable residues Cationic surfactant

Biological Selectivity: Inhibition of R-Transfer vs. Acceleration by Short-Chain Analogs

Among 23 trimethylammonium derivatives tested, dodecylbenzyl-TMA (DBTAC) inhibited both forward and reverse R-transfer at concentrations of 10–40 mcg/mL, whereas shorter-chain analogs (propyl-TMA to octyl-TMA, C3–C8) accelerated R-transfer without inhibiting bacterial growth [1]. This concentration range is explicitly quantified in the same study.

R‑transfer inhibition
Direct comparison
Inhibition at 10–40 mcg/mL; C3–C8 analogs accelerate transfer
Structure‑specific effect supports plasmid‑resistance modulation research
Shigella‑E. coli R‑transfer model
Antimicrobial resistance R-factor transfer Structure-activity relationship

Cosmetic Safety Profile: Low Allergenicity and Irritancy Compared to Benzalkonium Chloride

The Cosmetic Ingredient Review (CIR) 2023 Final Report classifies DODECYLBENZYLTRIMONIUM CHLORIDE (DBTAC) as safe for use in cosmetics as an antimicrobial, antistatic, and cleansing agent [1]. The EWG Skin Deep database assigns it a LOW hazard score for Cancer, Allergies & Immunotoxicity, and Developmental and Reproductive Toxicity [2]. In contrast, benzalkonium chloride (BAC) is recognized as a significant skin and respiratory allergen, with the European SCCS classifying it as a human skin irritant at concentrations ≥0.1%.

Hazard classification
Safety assessment review
EWG LOW hazard; CIR safe for cosmetics vs. BAC sensitizer
Reported lower irritancy profile may support leave‑on formulation research
CIR 2023 final report; comparative regulatory classifications
Cosmetic preservative Skin irritation Safety assessment

Best Research and Industrial Application Scenarios for Benzenemethanaminium, 4-dodecyl-N,N,N-trimethyl-, chloride (CAS 1330-85-4)


Persistent Antimicrobial Surface Coatings for Healthcare and Food Processing

Leveraging its extreme environmental persistence (6.7% mineralization in 62 days [1]) and irreversible soil sorption (log K > 3.30 [2]), DBTAC is optimally suited for durable antimicrobial coatings on high-touch surfaces, food processing equipment, and HVAC filters where long-lasting biofilm prevention is required and frequent reapplication is impractical.

Leave-On Cosmetic Preservatives and Antistatic Hair Conditioners

The favorable CIR safety profile [3] and LOW allergenicity classification [4] enable DBTAC's use in leave-on personal care products such as antistatic hair conditioners, facial moisturizers, and antimicrobial skin cleansers, where benzalkonium chloride would be restricted due to its irritant and sensitization potential.

Research Tool for Plasmid-Mediated Antimicrobial Resistance (R-Factor) Studies

The uniquely selective inhibition of bacterial R-transfer at 10–40 mcg/mL, contrasted with the acceleration observed for shorter-chain TMA analogs [5], positions DBTAC as a specialized research reagent for investigating plasmid-mediated antimicrobial resistance mechanisms and screening for anti-resistance adjuvant compounds.

Industrial Water System Biocides with Low Leaching Risk

The cooperative and irreversible binding behavior of DBTAC in soil and sediment matrices [2] makes it a preferred biocide for cooling towers, oilfield injection water, and paper mill process water, where regulatory compliance requires minimal environmental leaching and groundwater contamination risk.

Application
Selection Property
Validation Focus
Persistent antimicrobial surface studies
Recalcitrance and irreversible soil binding profile
Mineralization and log K sorption endpoints
Leave‑on cosmetic preservative research
Reported low hazard and sensitization profile
CIR safety assessment; comparative irritancy data
Plasmid‑mediated resistance studies
Inhibition of R‑transfer at 10–40 mcg/mL
R‑transfer assay with Shigella‑E. coli model
Industrial water system biocide research
Cooperative, irreversible adsorption behavior
Leaching and groundwater dispersion models
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